3-(2-methoxyphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
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Description
3-(2-methoxyphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a useful research compound. Its molecular formula is C18H27N3O2S and its molecular weight is 349.49. The purity is usually 95%.
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Biological Activity
The compound 3-(2-methoxyphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea, also known as a complex urea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by research findings and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a methoxyphenyl group, a thiolane moiety, and a piperidine ring. The synthesis typically involves multiple steps, including:
- Formation of the Urea Backbone : Reaction of isocyanates with amines.
- Introduction of the Methoxyphenyl Group : Nucleophilic substitution using methoxyphenyl halides.
- Attachment of the Piperidinyl Group : Reductive amination or coupling reactions.
- Incorporation of the Thiolane Group : Substitution reactions with thiol-containing reagents.
This multi-step synthesis requires careful control of reaction conditions to yield high-purity products .
Biological Activity
Research indicates that urea and thiourea derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that urea derivatives possess significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown GI50 values indicating potent activity against lung cancer and leukemia cell lines .
- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities, attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
- Anti-inflammatory Effects : The mechanism of action often involves modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.
- Receptor Binding : It may interact with cell surface receptors, leading to altered signaling cascades that affect cell proliferation and survival.
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Antitumor Activity in Leukemia Models : A study on structurally related urea derivatives demonstrated significant antileukemic activity in vitro and in vivo, achieving over 90% complete remissions in animal models when used in combination therapies .
- Inhibition of GSK-3β Activity : Another compound from the same class showed reduced GSK-3β activity by more than 57% at low concentrations, indicating potential for neuroprotective applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-23-17-5-3-2-4-16(17)20-18(22)19-12-14-6-9-21(10-7-14)15-8-11-24-13-15/h2-5,14-15H,6-13H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDUYLPMHXAWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.